N'-(4-ethoxyphenyl)-N-(pyridin-4-ylmethyl)oxamide
Description
N'-(4-Ethoxyphenyl)-N-(pyridin-4-ylmethyl)oxamide is an oxamide derivative featuring a 4-ethoxyphenyl group and a pyridin-4-ylmethyl substituent. This compound’s structure suggests applications in coordination chemistry (due to the pyridine and amide moieties) and pharmacology (analogous to related analgesics like bucetin) . However, direct data on its synthesis or biological activity are absent in the provided evidence, necessitating comparisons with structurally similar compounds.
Properties
IUPAC Name |
N'-(4-ethoxyphenyl)-N-(pyridin-4-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-2-22-14-5-3-13(4-6-14)19-16(21)15(20)18-11-12-7-9-17-10-8-12/h3-10H,2,11H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZJDSVUKIRBQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501323662 | |
| Record name | N'-(4-ethoxyphenyl)-N-(pyridin-4-ylmethyl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501323662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24806074 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
331637-36-6 | |
| Record name | N'-(4-ethoxyphenyl)-N-(pyridin-4-ylmethyl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501323662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Pharmacological and Chemical Properties
- Bioactivity :
- Thiourea Derivatives () : Exhibit anti-corrosion and antimicrobial properties. The target compound’s pyridine group may enhance metal-binding, useful in drug design or catalysis .
- Bucetin : Withdrawn due to renal toxicity from 4-ethoxyaniline formation. The oxamide group in the target compound could mitigate such toxicity by resisting metabolic deacylation .
- Coordination Chemistry :
Physicochemical Comparisons
- Solubility :
- Thermal Stability :
- Aromatic polyimides with ether/amide groups () show high thermal stability. The target compound’s ethoxy and pyridine groups may similarly confer stability .
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